molecular formula C17H19N3O2S B417479 1-Benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea

1-Benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea

Cat. No.: B417479
M. Wt: 329.4g/mol
InChI Key: YRBQGSBAJLNCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea is a chemical compound with the molecular formula C17H19N3O2S and a molar mass of 329.42 g/mol . This compound is known for its unique structure, which includes a hydrazinecarbothioamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea typically involves the reaction of 3-methylphenol with acetyl chloride to form 3-methylphenyl acetate. This intermediate is then reacted with phenylmethylhydrazinecarbothioamide under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-Benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea can be compared with other similar compounds such as:

  • 2-{[(4-methylphenyl)oxy]acetyl}-N-(phenylmethyl)hydrazinecarbothioamide
  • 2-{[(2-methylphenyl)oxy]acetyl}-N-(phenylmethyl)hydrazinecarbothioamide
  • 2-{[(3-chlorophenyl)oxy]acetyl}-N-(phenylmethyl)hydrazinecarbothioamide

These compounds share similar structural features but differ in the position or nature of substituents on the phenyl ring, which can influence their chemical properties and biological activities .

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4g/mol

IUPAC Name

1-benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea

InChI

InChI=1S/C17H19N3O2S/c1-13-6-5-9-15(10-13)22-12-16(21)19-20-17(23)18-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,21)(H2,18,20,23)

InChI Key

YRBQGSBAJLNCCC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NNC(=S)NCC2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NNC(=S)NCC2=CC=CC=C2

Origin of Product

United States

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